molecular formula C11H8Cl2N2OS B1493746 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-80-6

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1493746
M. Wt: 287.2 g/mol
InChI Key: GZSZRZHEIPCWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as DCPMT, is a synthetic organic compound with a wide range of applications in scientific research. Synthesized using a variety of methods, DCPMT has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of novel derivatives with potential antibacterial and antifungal activities. For instance, a study involving the synthesis of thiazolo[2,3-b]dihydropyrimidinone derivatives showed moderate to excellent inhibition of bacterial and fungal growth (M. Ashok, B. S. Holla, N. Kumari, 2007).
  • Another study focused on synthesizing 2-amino/2(1H) one/2(1H)thione-4-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] - phenyl}-6-aryl pyrimidines, which were tested for their biological activity against various bacteria and fungi, showing moderate activity in certain cases (J.V.Guna, D.M.Purohit, 2012).

Antihypertensive Activity

Corrosion Inhibition

  • Pyrimidine derivatives have been investigated for their effectiveness as corrosion inhibitors. A study found that certain pyrimidine derivatives could significantly inhibit the corrosion of iron in hydrochloric acid, with efficiencies reaching up to 96% (Khaled Abdelazim, K. F. Khaled, nashwa abdelshafy, 2021).

Antiproliferative Activity

Synthetic Methodologies

  • Studies have also focused on the development of synthetic methodologies for these compounds. For example, a rapid synthetic method for 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate for small molecule anticancer drugs, was established (Zhihui Zhou, Caolin Wang, Zhen Xiao, Qi Yang, Shan Xu, 2019).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSZRZHEIPCWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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